molecular formula C8H2F6N2S B13101902 4,6-Bis(trifluoromethyl)-1,2-dihydro-2-thioxopyridine-3-carbonitrile

4,6-Bis(trifluoromethyl)-1,2-dihydro-2-thioxopyridine-3-carbonitrile

Cat. No.: B13101902
M. Wt: 272.17 g/mol
InChI Key: RKAUQBSFXVGRQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Bis(trifluoromethyl)-1,2-dihydro-2-thioxopyridine-3-carbonitrile is a chemical compound characterized by the presence of trifluoromethyl groups and a thioxopyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Bis(trifluoromethyl)-1,2-dihydro-2-thioxopyridine-3-carbonitrile typically involves the introduction of trifluoromethyl groups into a pyridine ring. One common method is the reaction of a suitable pyridine precursor with trifluoromethylating agents under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4,6-Bis(trifluoromethyl)-1,2-dihydro-2-thioxopyridine-3-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of trifluoromethyl-substituted derivatives .

Mechanism of Action

The mechanism of action of 4,6-Bis(trifluoromethyl)-1,2-dihydro-2-thioxopyridine-3-carbonitrile involves its interaction with molecular targets through its trifluoromethyl groups and thioxopyridine core. These interactions can influence various biochemical pathways and molecular processes, making the compound a valuable tool for studying chemical and biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Bis(trifluoromethyl)-1,2-dihydro-2-thioxopyridine-3-carbonitrile is unique due to its specific combination of trifluoromethyl groups and a thioxopyridine core, which imparts distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C8H2F6N2S

Molecular Weight

272.17 g/mol

IUPAC Name

2-sulfanylidene-4,6-bis(trifluoromethyl)-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C8H2F6N2S/c9-7(10,11)4-1-5(8(12,13)14)16-6(17)3(4)2-15/h1H,(H,16,17)

InChI Key

RKAUQBSFXVGRQI-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC(=S)C(=C1C(F)(F)F)C#N)C(F)(F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.